molecular formula C11H21N3O2 B7626507 2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide

2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide

Cat. No.: B7626507
M. Wt: 227.30 g/mol
InChI Key: HZKHBEJLLVNXHM-UHFFFAOYSA-N
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Description

2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide is an organic compound with a complex structure that includes a carbamoylamino group, a cyclopentyl ring, and an ethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Carbamoylamino Group: This can be achieved by reacting an appropriate amine with a carbamoyl chloride under basic conditions.

    Introduction of the Cyclopentyl Ring: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using a cyclopentyl halide.

    Formation of the Ethylpropanamide Moiety: This can be synthesized by reacting an appropriate ethyl halide with a propanamide derivative under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and carbamoylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with higher oxidation states.

    Reduction: Reduced derivatives with lower oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Industrial Processes:

Mechanism of Action

The mechanism of action of 2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and thereby exerting its effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(carbamoylamino)-N-cyclopentyl-N-methylpropanamide
  • 2-(carbamoylamino)-N-cyclopentyl-N-propylpropanamide
  • 2-(carbamoylamino)-N-cyclopentyl-N-butylpropanamide

Uniqueness

2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For example, the ethyl group may confer different steric and electronic properties compared to methyl, propyl, or butyl groups, leading to variations in the compound’s behavior in chemical reactions and biological systems.

Properties

IUPAC Name

2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-3-14(9-6-4-5-7-9)10(15)8(2)13-11(12)16/h8-9H,3-7H2,1-2H3,(H3,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKHBEJLLVNXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCC1)C(=O)C(C)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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